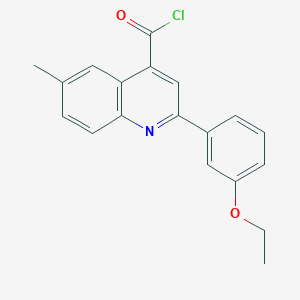
3-(4-bromo-1H-pyrazol-1-yl)-N,N-dimethylpropanamide
Vue d'ensemble
Description
3-(4-bromo-1H-pyrazol-1-yl)-N,N-dimethylpropanamide is a useful research compound. Its molecular formula is C8H12BrN3O and its molecular weight is 246.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Complexes of Palladium(II) Chloride with Related Ligands
Research has explored derivatives of polyfunctional ligands, including 3-(pyrazol-1-yl)propanamide (PPA), for their ability to form supramolecular structures and complexes with palladium(II) chloride. These studies provide insights into the coordination chemistry of pyrazol-1-yl derivatives, potentially influencing the design of new catalytic systems or materials with specific chemical properties. The formation of trans-PdCl2(L)2 complexes demonstrates the versatility of these ligands in coordinating with transition metals, which could be of interest for various scientific applications, including catalysis and material science Tyler Palombo et al., 2019.
Anticancer Activity of Heterocyclic Compounds
The synthesis of new heterocyclic compounds based on pyrazole derivatives has been a focus for their potential anticancer activity. These compounds, including reactions with phenyl isothiocyanate and ethyl bromoacetate, have been studied for their structural characteristics and evaluated for their ability to inhibit cancer cell growth. Such research underlines the potential of 3-(4-bromo-1H-pyrazol-1-yl)-N,N-dimethylpropanamide related compounds in developing new therapeutic agents against cancer, showcasing the importance of structural modification in enhancing biological activity N. Metwally et al., 2016.
Synthesis Under Microwave Irradiation
The catalytic efficiency of sodium bromide in facilitating the synthesis of tetrahydrobenzo[b]pyrans via a three-component cyclocondensation under microwave irradiation represents another avenue of research. This method exemplifies the use of bromine-containing compounds in promoting efficient synthesis processes, potentially leading to the discovery of new materials or drugs with improved synthesis routes. The ability to achieve high yields under solvent-free conditions highlights the environmental benefits and cost-effectiveness of such methodologies I. Devi & P. Bhuyan, 2004.
Synthesis and Structural Characterization of Pd(II) Complexes
Research into the synthesis and structural characterization of Pd(II) complexes bearing new ligands based on pyrazole derivatives with detailed density functional theory (DFT) studies provides critical insights into the molecular structure and potential applications of these complexes. The formation of chelate complexes and their analysis through DFT calculations contribute to the understanding of their stability and reactivity, which could be beneficial in catalysis or material science applications Dipankar Panigrahi et al., 2021.
Propriétés
IUPAC Name |
3-(4-bromopyrazol-1-yl)-N,N-dimethylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12BrN3O/c1-11(2)8(13)3-4-12-6-7(9)5-10-12/h5-6H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTQFHOQJKZCTJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CCN1C=C(C=N1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


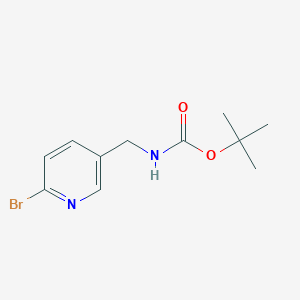
![5-Bromo-2-[(2-fluorobenzyl)oxy]benzoyl chloride](/img/structure/B1531098.png)
amine](/img/structure/B1531099.png)
![5-bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid](/img/structure/B1531100.png)


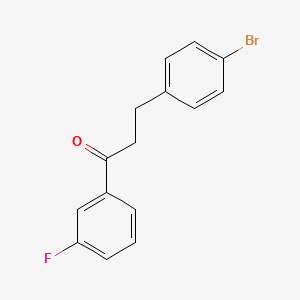
![4-[(3-Fluorophenyl)(hydroxy)methyl]benzonitrile](/img/structure/B1531106.png)

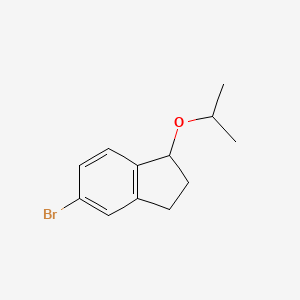
![Methyl 2-[(cyclopropylmethyl)amino]acetate hydrochloride](/img/structure/B1531114.png)
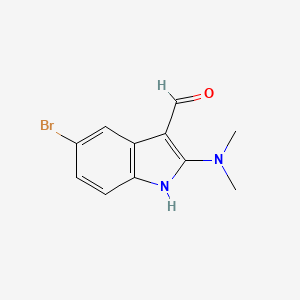
![Tert-butyl 5,5-difluoro-2,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B1531118.png)
